REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[C:8]1([N:14]([C:21]2[CH:28]=[CH:27][C:24](C=O)=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N1CCCCC1.Cl>N1C=CC=CC=1>[C:21]1([N:14]([C:8]2[CH:9]=[CH:10][C:11]([CH:1]=[CH:2][C:3]([OH:5])=[O:4])=[CH:12][CH:13]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All glassware was dried in a drying oven
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Malonic acid was dried on a high vacuum line over P2O5
|
Type
|
CUSTOM
|
Details
|
stored in a nitrogen purged glovebox
|
Type
|
CUSTOM
|
Details
|
In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 25 hours
|
Duration
|
25 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
after which time no further reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids rinsed three times with 20 mL water
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by recrystallization from 5:3 hexanes
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized in a similar fashion from 7:3 hexanes
|
Reaction Time |
2.5 h |
Name
|
light brown powder
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |